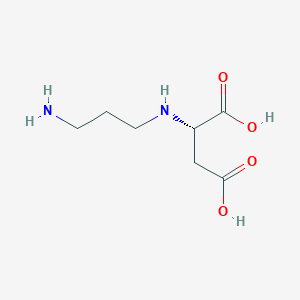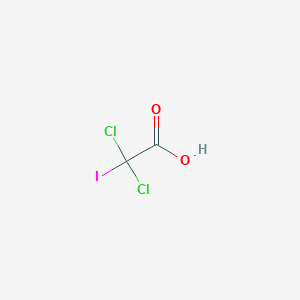
Dichloro(iodo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(iodo)acetic acid is an organic compound that belongs to the family of halogenated acetic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to the acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(iodo)acetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the chlorination of acetic acid to form dichloroacetic acid, followed by iodination to introduce the iodine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where acetic acid is treated with chlorine and iodine under controlled conditions. The process requires careful handling of the halogenating agents and optimization of reaction parameters to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Dichloro(iodo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the halogenated acetic acid to less halogenated or non-halogenated derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with higher oxidation states, while reduction can produce less halogenated acetic acids. Substitution reactions can result in the formation of various functionalized acetic acid derivatives.
科学的研究の応用
Dichloro(iodo)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of dichloro(iodo)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. For example, the compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding.
類似化合物との比較
Similar Compounds
Dichloroacetic acid: Contains two chlorine atoms and is used in similar applications.
Iodoacetic acid: Contains one iodine atom and is known for its use in biochemical research.
Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in organic synthesis.
Uniqueness
Dichloro(iodo)acetic acid is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity
特性
CAS番号 |
194033-03-9 |
|---|---|
分子式 |
C2HCl2IO2 |
分子量 |
254.84 g/mol |
IUPAC名 |
2,2-dichloro-2-iodoacetic acid |
InChI |
InChI=1S/C2HCl2IO2/c3-2(4,5)1(6)7/h(H,6,7) |
InChIキー |
LQCJWBVVXHHDJS-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(Cl)(Cl)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



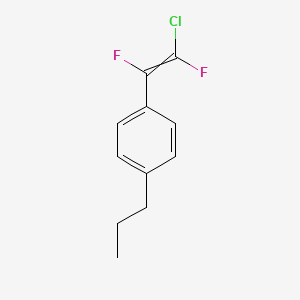

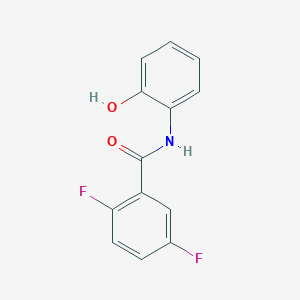
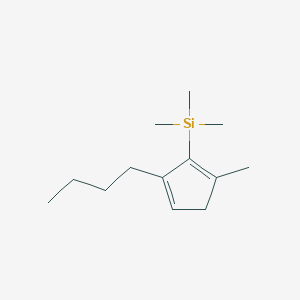
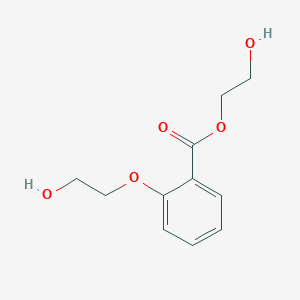

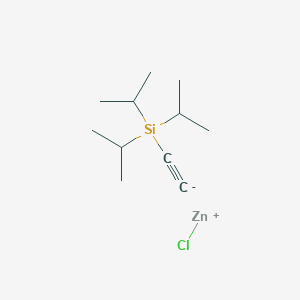

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


